N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C21H20FNO2S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H20FNO2S/c1-17-14-20(12-13-21(17)22)26(24,25)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
QWJVBANXMJNGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Sulfonylation and Benzylation
The preparation of N,N-dibenzyl sulfonamides typically follows a two-step protocol involving (1) sulfonylation of a primary amine and (2) subsequent benzylation. For example, 4-methylbenzenesulfonamides are synthesized by treating 4-methylbenzenesulfonyl chloride with primary amines, followed by benzylation using benzyl halides or alcohols. Adapting this method, 4-fluoro-3-methylbenzenesulfonyl chloride can react with a primary amine (e.g., benzylamine) to form the corresponding sulfonamide intermediate. Subsequent N-benzylation using dibenzylamine or benzyl halides yields the target compound. This approach benefits from semi-miscible biphasic solvent systems, which enhance yields (up to 85%) and simplify workup procedures.
One-Pot Synthesis Using N,N-Dibenzylamine
A more efficient one-pot method involves direct reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with N,N-dibenzylamine. This strategy, demonstrated for analogous compounds, employs dichloromethane (DCM) as the solvent and N,N-diisopropylethylamine (iPr₂NEt) as the base. The reaction proceeds at room temperature for 1–16 hours, depending on the electron-withdrawing or donating nature of the substituents. For instance, N,N-dibenzyl-5-fluoro-2-methoxybenzenesulfonamide was synthesized in 64% yield under similar conditions. Key advantages include reduced reaction time and elimination of intermediate isolation steps.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base critically influences reaction efficiency. Biphasic systems (e.g., water-ethyl acetate) enhance yields by facilitating phase separation and reducing side reactions. In contrast, polar aprotic solvents like DCM or 1,2-dichloroethane promote faster sulfonamide formation when paired with tertiary amines (e.g., iPr₂NEt). For example, Bi(OTf)₃-catalyzed reactions in 1,2-dichloroethane at 85°C achieved 95% yield for C–N bond cleavage products, underscoring the solvent’s role in stabilizing reactive intermediates.
Temperature and Reaction Time
Room-temperature reactions suffice for electronically activated sulfonyl chlorides, while electron-deficient substrates require elevated temperatures (e.g., 85°C). Prolonged reaction times (up to 16 hours) are necessary for sterically hindered or deactivated substrates, as observed in the synthesis of N,N-dibenzyl-2-(methylsulfonyl)benzenesulfonamide.
Characterization and Structural Validation
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy is the primary tool for structural confirmation. For example, the ¹H NMR spectrum of N,N-dibenzyl-5-fluoro-2-methoxybenzenesulfonamide exhibits characteristic signals at δ 7.77 ppm (aromatic protons) and δ 4.44 ppm (benzylic CH₂ groups). Similarly, ¹³C NMR confirms the presence of sulfonamide carbonyls (δ 153–150 ppm) and fluorinated aromatic carbons (δ 115–113 ppm).
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of molecular geometry. The orthorhombic Pna2₁ space group observed in N-allyl-N-benzyl-4-methylbenzenesulfonamide (a = 18.6919 Å, b = 10.5612 Å, c = 8.1065 Å) highlights the planar arrangement of the sulfonamide group and the twisted conformation of N-allyl substituents. Such data ensure accurate bond-length and angle measurements for the target compound.
Challenges and Mitigation Strategies
Competing N–S Bond Cleavage
Electron-rich N-aryl sulfonamides are prone to N–S bond cleavage under acidic conditions, leading to detosylation byproducts. This side reaction is mitigated by using mild bases (e.g., iPr₂NEt) and avoiding strong protic acids. For instance, Bi(OTf)₃ selectively promotes C–N bond cleavage over N–S cleavage, preserving the sulfonamide backbone.
Purification Challenges
Column chromatography with gradient elution (e.g., 10–40% ethyl acetate in hexane) effectively separates the target compound from unreacted starting materials and byproducts. Recrystallization from ethanol or methanol further enhances purity, as demonstrated for polymorphic sulfonamides.
Data Table 2: Representative NMR Data for Sulfonamide Derivatives
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide has shown promise in the development of anticancer agents. Sulfonamide derivatives are known to inhibit certain enzymes involved in cancer cell proliferation. For instance, compounds that modulate chemokine receptor activity, particularly CXCR3, are being investigated for their roles in treating inflammatory diseases and cancers . The ability of this compound to form stable salts with pharmacologically active bases enhances its potential as a therapeutic agent.
2. Inhibition of Proteases
The compound's structure allows it to act as an inhibitor for specific proteases, which are crucial in various biological processes, including viral replication. In studies involving dengue virus protease, derivatives similar to this compound have demonstrated significant inhibitory activity, suggesting its potential as a lead compound for antiviral drug development .
3. Synthesis of Amino Acids and Peptides
this compound can serve as a precursor in the synthesis of N,N-dibenzyl amino acids and peptides. These compounds can be converted into optically active amino acids through resolution processes, which are essential in pharmaceutical applications where chirality is crucial . The presence of the dibenzyl group facilitates the crystallization process of these amino acids, enhancing their purity and usability.
Materials Science Applications
1. Crystal Engineering
The compound's ability to self-associate through intermolecular interactions allows it to form stable crystalline structures. This property is vital in materials science for developing new materials with specific optical or electronic properties. The crystal structures of sulfonamides like this compound have been studied to understand their packing efficiency and stability, which can lead to advancements in solid-state chemistry .
Biochemical Applications
1. Enzyme Modulation
Research indicates that compounds like this compound can modulate enzyme activities involved in metabolic pathways. This modulation is particularly significant in the context of diseases such as diabetes and obesity, where enzyme inhibitors can play a critical role in managing symptoms and progression .
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Synthesis and Biological Activity of Phenazine Derivatives | Identified lead compounds with inhibitory activity against dengue protease | Antiviral drug development |
| Investigation of Crystal Structures | Explored the self-association properties leading to stable crystalline forms | Material science |
| Modulators of Chemokine Receptor Activity | Compounds showed efficacy in treating inflammatory diseases | Therapeutic applications |
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom and methyl group can influence the compound’s lipophilicity and binding affinity, enhancing its biological activity .
Comparison with Similar Compounds
Structural and Electronic Features
Target Compound:
- Substituents : N,N-Dibenzyl, 4-fluoro, 3-methyl.
- Electronic Effects : Fluorine at the 4-position withdraws electrons, polarizing the benzene ring and influencing reactivity.
- Steric Effects : Bulky dibenzyl groups increase lipophilicity and may hinder interactions with sterically sensitive targets.
Comparative Compounds:
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Substituents : 4-methyl, oxazole-sulfamoyl.
- Key Differences : The oxazole ring introduces hydrogen-bonding capability, enhancing antimicrobial activity .
- Electronic Effects : Oxazole’s electron-rich nature contrasts with fluorine’s electron-withdrawing effect.
4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride
- Substituents : 4-fluoro, diazepane-methyl.
- Key Differences : The diazepane group (a seven-membered ring with two nitrogen atoms) improves aqueous solubility via protonation, forming a hydrochloride salt .
4-Fluoro-N-methyl-N-(1,2,3,4-tetrahydrocarbazol-3-yl)benzenesulfonamide Substituents: Tetrahydrocarbazole, N-methyl.
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
- Substituents : 4-fluoro, double sulfonamide.
- Key Differences : Dual sulfonamide groups increase polarity but reduce lipophilicity compared to dibenzyl substituents .
Physical Properties
Biological Activity
N,N-dibenzyl-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide compound that has drawn attention for its potential biological activities, particularly in the realms of antimicrobial and antitumor applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfonamide functional group, which is known for its ability to mimic natural substrates and inhibit enzymatic activity. The presence of the fluorine atom and the methyl group on the benzene ring contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase. This inhibition disrupts metabolic pathways essential for bacterial growth, leading to antimicrobial effects. Furthermore, modifications in the structure can enhance selectivity towards various targets, potentially increasing therapeutic efficacy against cancer cells.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound displays potent inhibitory effects against a range of bacterial strains. The mechanism involves blocking bacterial folate synthesis pathways, which are crucial for DNA and RNA synthesis.
Antitumor Activity
Recent studies have explored the potential of this compound as an antitumor agent. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The cytotoxic effects are believed to stem from its ability to induce apoptosis and inhibit cell cycle progression.
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results indicated that it had comparable or superior activity against resistant strains of bacteria, suggesting its potential use as an alternative therapeutic agent.
- Antitumor Studies : A recent investigation evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity.
Research Findings Summary
| Property | Activity | IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Varies by strain | Comparable to standard antibiotics |
| Antitumor | Inhibits proliferation in cancer cell lines | Low nM range | Induces apoptosis and inhibits cell cycle |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
